N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide
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Overview
Description
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide is a complex organic compound that features a combination of a tetrahydroquinoline moiety and a xanthene carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide typically involves multiple steps. One common approach includes the following steps:
Formation of the Tetrahydroquinoline Moiety: This can be achieved through the Pictet-Spengler reaction, where an aldehyde or ketone reacts with an amine in the presence of an acid catalyst to form the tetrahydroquinoline ring.
Introduction of the Methylsulfonyl Group: The tetrahydroquinoline intermediate can be treated with methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Xanthene Carboxamide: The xanthene carboxylic acid can be converted to its acid chloride using thionyl chloride, followed by reaction with the tetrahydroquinoline intermediate to form the final carboxamide product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity
Chemical Reactions Analysis
Types of Reactions
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:
Oxidation: The tetrahydroquinoline moiety can be oxidized to form quinoline derivatives.
Reduction: The xanthene carboxamide group can be reduced to form the corresponding amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinoline derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be explored as a potential therapeutic agent due to its unique structure, which may interact with biological targets in novel ways.
Materials Science: The compound’s structural features make it a candidate for use in the development of new materials with specific electronic or photophysical properties.
Biological Studies: It can be used as a probe to study various biological processes, particularly those involving the tetrahydroquinoline and xanthene moieties.
Mechanism of Action
The mechanism of action of N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The methylsulfonyl group can enhance the compound’s ability to form hydrogen bonds, potentially increasing its binding affinity to biological targets. The xanthene moiety may contribute to the compound’s photophysical properties, making it useful in imaging applications.
Comparison with Similar Compounds
Similar Compounds
N-(1-(methylsulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl)-9H-xanthene-9-carboxamide: shares similarities with other sulfonamide-based indole derivatives, such as 2-(4-methylsulfonylphenyl) indole derivatives.
Sulfonamide-based Indole Analogs: These compounds exhibit a variety of pharmacological actions, including antibacterial, antifungal, and anti-inflammatory activities.
Uniqueness
The uniqueness of this compound lies in its combination of the tetrahydroquinoline and xanthene moieties, which may confer unique biological and photophysical properties not found in other similar compounds.
Properties
IUPAC Name |
N-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)-9H-xanthene-9-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-31(28,29)26-14-6-7-16-12-13-17(15-20(16)26)25-24(27)23-18-8-2-4-10-21(18)30-22-11-5-3-9-19(22)23/h2-5,8-13,15,23H,6-7,14H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCPHGRGYFBKOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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